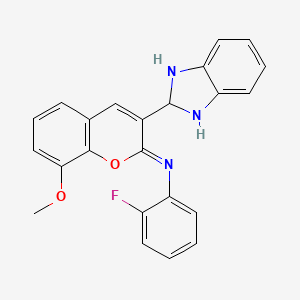

![molecular formula C13H14N4O B6463356 4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine CAS No. 2640945-57-7](/img/structure/B6463356.png)

4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine” is a type of pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are often used in the treatment of cell proliferative diseases and conditions, especially those characterized by over-expression of CDK4, CDK6, and/or cyclin D .

Synthesis Analysis

A series of fifteen (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine, which may be related to the compound , was designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .科学研究应用

4-PPM has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, which are used in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers, which are used in the production of plastics and other materials. Additionally, 4-PPM has been used in the synthesis of dyes and pigments, which are used in the production of paints and inks.

作用机制

Target of Action

The primary target of 4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine is Nur77 , a member of the nuclear receptor family of intracellular transcription factors . This compound has been designed and synthesized as a potent Nur77 modulator . Nur77 plays a crucial role in the regulation of several processes, including inflammation, apoptosis, and tumorigenesis .

Mode of Action

The compound interacts with its target, Nur77, by binding to it . This binding activity is excellent, superior to the lead compound and comparable to the reference compound celastrol . The interaction between the compound and Nur77 leads to changes in the cellular processes regulated by Nur77 .

Biochemical Pathways

The compound affects the pathways regulated by Nur77. Specifically, it induces Nur77-mitochondrial targeting and Nur77-dependent apoptosis . This means that the compound triggers the movement of Nur77 to the mitochondria, where it initiates the process of programmed cell death or apoptosis .

Pharmacokinetics

This suggests that it is well-absorbed and distributed in the body, metabolized safely, and excreted without causing harm .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . It has shown good potency against different liver cancer cell lines and other types of cancer cell lines while exhibiting lower toxicity than the positive compound celastrol . This indicates that the compound can effectively kill cancer cells without causing significant harm to normal cells .

实验室实验的优点和局限性

The main advantage of using 4-PPM for laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, 4-PPM can be used as a reagent in a variety of reactions, which makes it a useful tool for scientists. However, the use of 4-PPM may have some limitations. For example, 4-PPM may be toxic at high concentrations and may react with other compounds in the laboratory, which can lead to unwanted side reactions.

未来方向

There are a number of potential future directions for 4-PPM research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to identify new applications for 4-PPM in the laboratory, such as in the synthesis of new organic compounds. Finally, further research could be conducted to develop new methods for the synthesis of 4-PPM, which could lead to more efficient production of the compound.

合成方法

4-PPM can be synthesized through a variety of methods. The most common method is the reaction of 2-pyridin-4-ylpyrimidine and morpholine in the presence of a base, such as potassium tert-butoxide, at elevated temperatures. Another method involves the reaction of 2-pyridin-4-ylpyrimidine and morpholine in the presence of a catalyst, such as palladium or ruthenium, at room temperature. The reaction can also be carried out in the presence of a solvent, such as dimethylformamide, to improve the yield of the reaction.

属性

IUPAC Name |

4-(5-pyridin-2-ylpyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-2-4-14-12(3-1)11-9-15-13(16-10-11)17-5-7-18-8-6-17/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHJPUSUTAIPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6463273.png)

![7-methoxy-3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6463280.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(diphenylmethyl)acetamide](/img/structure/B6463283.png)

![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B6463286.png)

![2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione](/img/structure/B6463296.png)

![2-(3-benzoylphenyl)-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)propanamide](/img/structure/B6463297.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463304.png)

![N-[(2,4-dichlorophenyl)methyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6463313.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)

![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)

![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)